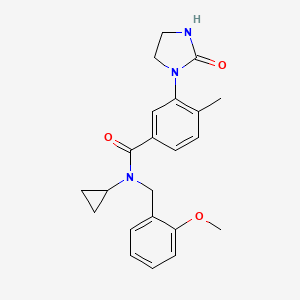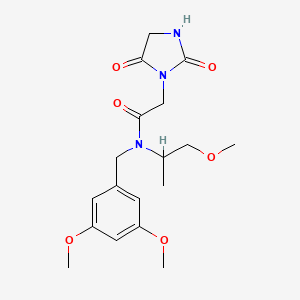![molecular formula C17H23N3O3 B5905600 (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of acylpyrrolidine inhibitors. It is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in the regulation of glucose metabolism. DPP-IV inhibitors have been used as a therapeutic approach for the treatment of type 2 diabetes.
作用机制
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide inhibits (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide by binding to the active site of the enzyme. (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide is involved in the degradation of incretin hormones, which play a crucial role in the regulation of glucose metabolism. By inhibiting (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide, (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide increases the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide has been shown to improve glucose control in patients with type 2 diabetes. It has also been studied for its potential anti-inflammatory and anti-tumor properties. However, further research is needed to fully understand the biochemical and physiological effects of (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide.
实验室实验的优点和局限性
The advantages of using (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide in lab experiments include its potent inhibitory activity against (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide and its potential therapeutic applications. However, the limitations include the complexity of the synthesis method and the need for further research to fully understand its biochemical and physiological effects.
未来方向
For the research on (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide include:
1. Studying its potential anti-inflammatory and anti-tumor properties.
2. Developing more efficient synthesis methods.
3. Investigating its potential applications in other diseases, such as cardiovascular disease and Alzheimer's disease.
4. Studying its long-term effects on glucose control and other physiological parameters.
5. Investigating its potential as a therapeutic approach for the treatment of other metabolic disorders.
合成方法
The synthesis of (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide is a multi-step process that involves the coupling of an amino acid derivative with an amine. The synthesis starts with the protection of the carboxylic acid group of the amino acid derivative, followed by the coupling of the amine with the protected amino acid. The protecting group is then removed, and the resulting compound is purified by chromatography. The final product is obtained by the deprotection of the amine group.
科学研究应用
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide, which is involved in the regulation of glucose metabolism. (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide inhibitors have been used as a therapeutic approach for the treatment of type 2 diabetes. (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide has also been studied for its potential anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
(2S)-1-[2-[4-(butanoylamino)phenyl]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-4-15(21)19-13-8-6-12(7-9-13)11-16(22)20-10-3-5-14(20)17(18)23/h6-9,14H,2-5,10-11H2,1H3,(H2,18,23)(H,19,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNRJLBBFNDZHC-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC[C@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5905524.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]methanamine](/img/structure/B5905526.png)

![N-(isoquinolin-5-ylmethyl)-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B5905543.png)

![1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine](/img/structure/B5905560.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5905563.png)
![2-[2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B5905575.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905583.png)
![4-[(4,6-dimethylquinolin-2-yl)amino]butan-1-ol](/img/structure/B5905601.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]propan-1-amine](/img/structure/B5905604.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5905606.png)
![3-(1-{1-[(2,5-difluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5905608.png)
![3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B5905610.png)